molecular formula C9H9FO2 B6315903 4-Fluoro-2-methoxy-3-methylbenzaldehyde CAS No. 1824411-31-5

4-Fluoro-2-methoxy-3-methylbenzaldehyde

Cat. No.: B6315903
CAS No.: 1824411-31-5
M. Wt: 168.16 g/mol
InChI Key: YJGYPNFZFYYXJA-UHFFFAOYSA-N
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Description

4-Fluoro-2-methoxy-3-methylbenzaldehyde is an organic compound with the molecular formula C9H9FO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom, a methoxy group, and a methyl group. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-2-methoxy-3-methylbenzaldehyde can be synthesized through several methods. One common approach involves the fluorination of 4-methoxy-3-methylbenzaldehyde using a fluorinating agent such as Selectfluor. The reaction typically occurs in an organic solvent like acetonitrile at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow processes. These methods ensure consistent quality and yield while minimizing the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methoxy-3-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products

    Oxidation: 4-Fluoro-2-methoxy-3-methylbenzoic acid.

    Reduction: 4-Fluoro-2-methoxy-3-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-2-methoxy-3-methylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methoxy-3-methylbenzaldehyde depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction reactions. The fluorine atom can influence the reactivity and stability of the compound due to its electronegativity.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-3-methoxybenzaldehyde: Similar structure but lacks the methyl group.

    4-Methoxy-3-methylbenzaldehyde: Similar structure but lacks the fluorine atom.

    3-Fluoro-4-methylbenzaldehyde: Similar structure but different positioning of the substituents.

Uniqueness

4-Fluoro-2-methoxy-3-methylbenzaldehyde is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and physical properties. The presence of both a fluorine atom and a methoxy group can enhance its stability and make it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4-fluoro-2-methoxy-3-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-6-8(10)4-3-7(5-11)9(6)12-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJGYPNFZFYYXJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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